Micropeptin 478A

Overview

Description

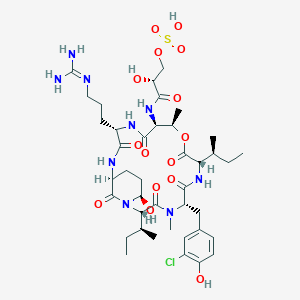

Micropeptin 478A (CAS No. 186368-49-0) is a cyanopeptide isolated from Microcystis aeruginosa and related cyanobacterial strains. Structurally, it belongs to the micropeptin family, characterized by cyclic depsipeptide backbones incorporating non-proteinogenic amino acids and modified residues. Key features include a 3-amino-6-hydroxy-2-piperidone (Ahp) unit and a sulfated tyrosine derivative, distinguishing it from other analogs . Its molecular formula is C₄₇H₇₅N₁₀O₁₂S (based on structural analogs in ), with a molecular weight of ~1,000 Da. This compound exhibits protease inhibitory activity, particularly against trypsin and chymotrypsin, making it relevant for biomedical research .

Q & A

Basic Research Questions

Q. How is Micropeptin 478A structurally characterized, and what analytical techniques are essential for its identification?

this compound is characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to determine its molecular formula and planar structure. For stereochemical assignments, Marfey’s method and chiral-phase HPLC analysis of hydrolysis products are employed to resolve amino acid configurations . Structural variants (e.g., Micropeptin 478-B, with a sulfated glyceric acid side chain) require comparative analysis of NMR chemical shifts and fragmentation patterns in MS/MS data .

Key Techniques :

- NMR : 2D experiments (COSY, TOCSY, HSQC, HMBC) for connectivity and stereochemistry.

- HRMS : Accurate mass determination for molecular formula validation.

- Chiral analysis : Hydrolysis followed by derivatization with Marfey’s reagent.

Q. What enzymatic assays are used to evaluate the bioactivity of this compound?

this compound is tested for serine protease inhibition using in vitro assays with trypsin and chymotrypsin. Activity is quantified via IC50 values (half-maximal inhibitory concentration) using fluorogenic substrates. For example:

| Protease | IC50 (this compound) | IC50 (Micropeptin 478-B) |

|---|---|---|

| Trypsin | 72 nM – 1 µM | Not reported |

| Chymotrypsin | 1.4 – >10 µM | Not reported |

| Specificity is confirmed by comparing inhibition across proteases . |

Q. What are the primary biological sources of this compound, and how are they processed for extraction?

this compound is isolated from marine cyanobacteria, such as Symploca species. Biomass is lyophilized, extracted with organic solvents (e.g., methanol or ethyl acetate), and purified via reversed-phase HPLC. Taxonomic identification of the source organism is critical and requires 16S rRNA sequencing .

Q. How can researchers ensure the purity of this compound for experimental use?

Purity is validated using:

- HPLC : Single peak at 214 nm/254 nm.

- HRMS : Match between observed and theoretical molecular weights.

- NMR : Absence of extraneous signals in <sup>1</sup>H and <sup>13</sup>C spectra .

Q. What are the standard storage conditions for this compound to maintain stability?

Store lyophilized compounds at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or methanol and avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s protease inhibition?

SAR strategies include:

- Side-chain modifications : Introducing sulfation (e.g., Micropeptin 478-B) to enhance solubility or target binding.

- Residue substitution : Replacing the 3-amino-6-hydroxy-2-piperidone (Ahp) residue with synthetic analogs to probe steric and electronic effects.

- Docking simulations : Molecular modeling against trypsin’s active site (PDB: 1UTN) to predict binding affinities .

Q. How should researchers address contradictory IC50 values reported for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., substrate concentration, pH). To resolve:

- Standardize protocols : Use consistent buffer systems (e.g., Tris-HCl, pH 8.0) and substrate concentrations.

- Validate purity : Impurities >95% via HPLC.

- Orthogonal assays : Confirm activity with kinetic assays (e.g., progress curve analysis) .

Q. What experimental designs are suitable for investigating this compound’s mechanism of action beyond IC50 determination?

Advanced methodologies include:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to proteases.

- X-ray crystallography : Resolve co-crystal structures of this compound with trypsin.

- Transcriptomics : Assess downstream effects on protease-regulated pathways in cell models .

Q. How can researchers differentiate this compound’s cytotoxicity from off-target effects in cellular assays?

- Counter-screening : Test against non-cancerous cell lines (e.g., HEK293) to exclude general toxicity.

- Protease-specific rescue : Add exogenous trypsin to reverse inhibition and confirm mechanism.

- Caspase activation assays : Rule out apoptosis-driven cytotoxicity .

Q. What strategies are recommended for scaling up this compound production without compromising bioactivity?

- Biosynthetic pathway engineering : Heterologous expression in E. coli or yeast with codon-optimized gene clusters.

- Solid-phase peptide synthesis (SPPS) : For analogs, optimize Fmoc/t-Bu protection strategies.

- Stability testing : Monitor degradation under scaled purification conditions (e.g., prolonged HPLC runs) .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Micropeptin 478A shares a conserved cyclic depsipeptide scaffold with other cyanopeptides but differs in amino acid composition, substitutions, and functional groups. Below is a detailed comparison with key analogs:

Key Observations:

Sulfation and Bioactivity : The sulfated tyrosine in Micropeptin 478B enhances solubility and target binding compared to 478A, as seen in its lower IC₅₀ against proteases .

Amino Acid Substitutions: Replacement of Ahp with Amp (e.g., KB970B) alters hydrogen-bonding capacity, reducing protease inhibition efficacy .

NMR and Spectroscopic Distinctions

Critical differences in ¹H/¹³C NMR and HR-ESI-MS data enable precise differentiation:

- This compound vs. 478B :

- Micropeptin KB970B vs. KB984 :

Stereochemical Variations

- Isoleucine vs. Allo-Isoleucine: this compound incorporates L-allo-isoleucine (C-5 δC 11.6, C-6 δC 14.1), whereas analogs like nostopeptins use L-isoleucine (C-5 δC 10.3, C-6 δC 13.9). This stereochemical distinction impacts backbone conformation and bioactivity .

Preparation Methods

Biological Sources and Cultivation of Microcystis aeruginosa

Micropeptin 478A is naturally produced by the cyanobacterium Microcystis aeruginosa, a species frequently found in freshwater ecosystems. The strain PCC 7806 has been extensively studied for its secondary metabolites, including micropeptins and aerucyclamides . Cultivation typically occurs in liquid media under controlled light and temperature conditions to optimize biomass yield. Genomic studies have identified nonribosomal peptide synthetase (NRPS) genes in M. aeruginosa, which are critical for the biosynthesis of micropeptins . These modular enzymes assemble the peptide backbone through sequential activation of amino acid substrates, a process corroborated by PCR-based amplification of conserved synthetase motifs .

Extraction Protocols for this compound

Solvent-Based Extraction

Crude extracts of this compound are obtained via solvent extraction from lyophilized M. aeruginosa biomass. Methanol, ethanol, and acetonitrile are commonly used due to their efficacy in solubilizing cyclic peptides. For instance, a protocol involving 80% aqueous methanol followed by centrifugation at 10,000 × g for 15 minutes efficiently separates cellular debris from the peptide-rich supernatant . Sequential partitioning with ethyl acetate and water further enriches the extract, as this compound exhibits higher solubility in organic phases .

Acidic Hydrolysis and Derivatization

Acidic conditions are occasionally employed to release bound forms of micropeptins. Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures (e.g., 105°C for 20 hours) hydrolyzes ester and amide bonds, facilitating the isolation of the core peptide structure . However, this method risks degrading labile functional groups, necessitating careful optimization of reaction time and acid concentration.

Purification Techniques

Chromatographic Separation

Purification of this compound relies heavily on high-performance liquid chromatography (HPLC). Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) achieve baseline separation of micropeptins from co-extracted compounds . Analytical HPLC coupled with UV detection at 220 nm confirms purity, while preparative HPLC scales up isolation for structural characterization .

Table 1: HPLC Parameters for this compound Purification

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | 30–70% acetonitrile/0.1% TFA | 1.0 mL/min | UV 220 nm | 12.8 minutes |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for structural elucidation. Electrospray ionization (ESI)-MS of this compound reveals a molecular ion at m/z 976.49 [M+H]⁺, consistent with its molecular formula C₄₀H₆₂ClN₉O₁₅S . NMR data, particularly 2D COSY and HMBC spectra, confirm the presence of a cyclic depsipeptide structure with O-acylated threonine residues .

Formulation and Stability

Solubility and Stock Solutions

This compound exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for stock solution preparation. A typical protocol involves dissolving 1 mg of the compound in 1.024 mL of DMSO to yield a 1 mM solution . For in vivo studies, formulations often combine DMSO with PEG300 and Tween 80 to enhance bioavailability .

Table 2: Preparation of this compound Stock Solutions

| Concentration | DMSO Volume (μL) | PEG300 (μL) | Tween 80 (μL) | Saline (μL) |

|---|---|---|---|---|

| 1 mM | 100 | 400 | 50 | 450 |

Challenges and Optimization Strategies

Yield Improvement

The low natural abundance of this compound in M. aeruginosa necessitates strain optimization. Overexpression of NRPS genes via genetic engineering or mutagenesis has shown promise in enhancing production yields . Additionally, culture media supplementation with amino acid precursors (e.g., threonine, chlorine-containing substrates) may bolster biosynthesis .

Scalability of Purification

Preparative HPLC, while effective, poses scalability challenges due to high solvent consumption. Countercurrent chromatography (CCC) and membrane filtration are emerging as sustainable alternatives, offering higher throughput and reduced environmental impact .

Properties

CAS No. |

186368-49-0 |

|---|---|

Molecular Formula |

C40H62ClN9O15S |

Molecular Weight |

976.49 |

IUPAC Name |

[(2R)-3-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |

InChI |

InChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1 |

InChI Key |

XQAUOXBHKXOGBQ-HWXQPLKUSA-N |

SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Micropeptin 478A; Micropeptin 478 A; Micropeptin 478-A; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

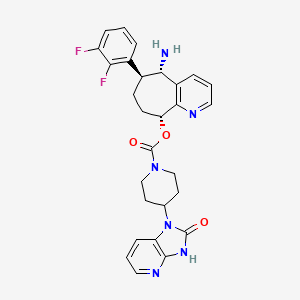

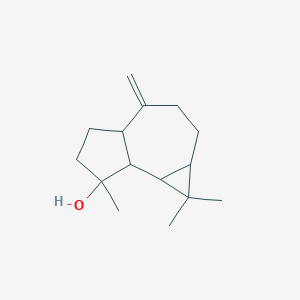

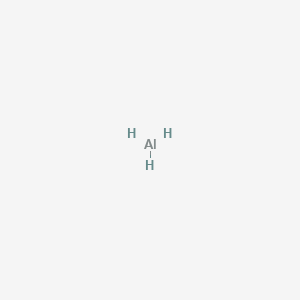

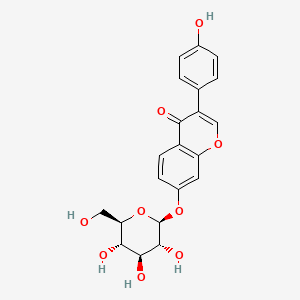

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.